molecular formula C16H17N3OS B7563629 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine

4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine

Cat. No. B7563629
M. Wt: 299.4 g/mol
InChI Key: QWOSNRMLNPPUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine, also known as THZ1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. THZ1 is a potent inhibitor of cyclin-dependent kinase 7 (CDK7) and CDK12, two enzymes that play a critical role in transcriptional regulation.

Mechanism of Action

4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine exerts its anticancer effects by inhibiting CDK7 and CDK12, which are key regulators of transcriptional elongation. CDK7 and CDK12 are involved in the phosphorylation of RNA polymerase II, which is required for the transcription of most protein-coding genes. By inhibiting CDK7 and CDK12, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine blocks the transcription of genes that are critical for cancer cell survival and proliferation, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to have a potent antiproliferative effect on cancer cells, both in vitro and in vivo. 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is activated in response to cellular stress. Moreover, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to inhibit the growth of cancer stem cells, which are responsible for tumor initiation, progression, and recurrence.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine is its high potency and selectivity for CDK7 and CDK12. This makes it an ideal tool for studying the role of these enzymes in transcriptional regulation and cancer biology. However, one of the limitations of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine is its poor solubility in water, which can make it difficult to use in certain experimental settings. Moreover, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to have off-target effects on other kinases, which can complicate the interpretation of experimental results.

Future Directions

For the development and application of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine include optimizing the synthesis method, developing more soluble analogs, exploring combination therapy, and identifying biomarkers for patient selection.

Synthesis Methods

The synthesis of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine involves the condensation of 4-(1H-indol-3-yl)thiazol-2-amine and 4-chloromethylmorpholine hydrochloride in the presence of a base. The resulting product is then purified through column chromatography to obtain a pure form of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine. The synthesis method of 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been optimized to ensure high yield and purity of the final product.

Scientific Research Applications

4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been extensively studied in various preclinical models and has shown promising results in the treatment of several types of cancer, including breast cancer, lung cancer, and leukemia. 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has also been shown to be effective in targeting cancer stem cells, which are responsible for tumor initiation, progression, and recurrence. Moreover, 4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine has been shown to enhance the efficacy of other anticancer drugs, such as cisplatin and doxorubicin.

properties

IUPAC Name

4-[[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-2-4-14-12(3-1)13(9-17-14)15-11-21-16(18-15)10-19-5-7-20-8-6-19/h1-4,9,11,17H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOSNRMLNPPUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC(=CS2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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